molecular formula C13H15NO2 B2592776 1-(3-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one CAS No. 2196016-41-6

1-(3-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

Cat. No. B2592776
M. Wt: 217.268
InChI Key: OQTKGNVYQRPXEE-UHFFFAOYSA-N
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Description

1-(3-Methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one , also known by other names such as 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , is a chemical compound with the empirical formula C₁₂H₁₄ClNO₂ . It falls within the category of small-molecule fragments used for chemoproteomic and ligandability studies. This compound is particularly interesting because it can react with cysteine residues in proteins, making it valuable for both traditionally druggable proteins and challenging-to-target proteins .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system (with a methoxy group at position 6) attached to an acetyl group via a propenone linker. The chlorine atom at position 2 adds electrophilic reactivity, which is crucial for its biological interactions .


Chemical Reactions Analysis

  • Cysteine Reactivity : The compound’s electrophilic nature allows it to form covalent bonds with cysteine residues in proteins. This property makes it useful for targeted protein degradation studies, such as in PROTAC-based approaches .

Physical And Chemical Properties Analysis

  • Appearance : The compound is likely a solid, but its physical form (chunks, powder, or crystals) is not explicitly stated .

properties

IUPAC Name

1-(3-methoxy-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-9-11(16-2)8-10-6-4-5-7-12(10)14/h3-7,11H,1,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTKGNVYQRPXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=CC=CC=C2N(C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one

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